molecular formula C4H3NO2 B108842 Isoxazole-5-carbaldehyde CAS No. 16401-14-2

Isoxazole-5-carbaldehyde

Cat. No.: B108842
CAS No.: 16401-14-2
M. Wt: 97.07 g/mol
InChI Key: GSIPOZWLYGLXDM-UHFFFAOYSA-N
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Description

Isoxazole-5-carbaldehyde is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is a derivative of isoxazole, which is known for its wide range of biological activities and therapeutic potential. This compound is particularly significant in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Isoxazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: this compound derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

Future Directions

Isoxazole and its derivatives have been constantly evaluated and used in many biological applications for a decade . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The development of environmentally friendly strategies for the synthesis of organic compounds is a fundamental key to synthetic chemistry .

Biochemical Analysis

Biochemical Properties

Isoxazole-5-carbaldehyde, like other isoxazoles, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the functional groups attached to the isoxazole ring .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . For instance, some isoxazole derivatives have shown cytotoxic effects on certain cancer cell lines . The influence of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism is dependent on the specific biochemical context and the presence of other interacting molecules.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale microwave-assisted reactions due to their efficiency and reduced reaction times. The use of eco-friendly solvents and conditions is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Isoxazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Isoxazole-5-carbaldehyde can be compared with other similar compounds such as:

    Oxazole: Similar structure but with the nitrogen atom in a different position.

    Thiazole: Contains sulfur instead of oxygen.

    Pyrazole: Contains two nitrogen atoms in the ring.

Uniqueness: this compound is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-3-4-1-2-5-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIPOZWLYGLXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618397
Record name 1,2-Oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16401-14-2
Record name 1,2-Oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of phenylisoxazole isonicotinylhydrazone derivatives?

A1: Phenylisoxazole isonicotinylhydrazone derivatives have demonstrated moderate in vitro antitubercular activity against the Mycobacterium tuberculosis standard strain H37Rv (ATCC-27294). Notably, compounds with a 4'-methoxy (compound 6) or 4'-methyl (compound 7) substituent on the phenyl ring exhibited higher cytotoxicity against the resistant strain TB DM97 compared to isoniazid. []

Q2: How does the structure of phenylisoxazole isonicotinylhydrazone derivatives impact their antitubercular activity?

A2: The position and nature of substituents on the phenyl ring of phenylisoxazole isonicotinylhydrazone derivatives influence their antitubercular activity. For instance, compounds 6 (X = 4'-OCH3) and 7 (X = 4'-CH3) displayed greater cytotoxicity against the resistant TB DM97 strain compared to isoniazid. This suggests that modifications at the 4' position of the phenyl ring may be crucial for enhancing activity against resistant strains. [] Additionally, 2D NMR and computational calculations revealed that these compounds adopt a trans(E) isomeric form in solution, which may contribute to their biological activity. []

Q3: Can Isoxazole-5-carbaldehyde be utilized in the synthesis of other heterocyclic compounds?

A3: Yes, this compound serves as a versatile building block for synthesizing diverse heterocyclic compounds. One example is its application in a molybdenum-mediated synthesis of 5-mono and 4,5-disubstituted 1H-pyrrole-2,3-diones. This reaction utilizes Mo(CO)6 in wet acetonitrile to achieve formal isomerization of the this compound, leading to the formation of the desired pyrrole-2,3-diones. [] These compounds can then be further derivatized, highlighting the utility of this compound in constructing complex heterocyclic frameworks.

Q4: What are the spectroscopic characteristics of 3-(4-Chlorophenyl)this compound?

A4: While the provided abstract for 3-(4-Chlorophenyl)this compound [] focuses on its crystal structure, it mentions that all bond lengths and angles are within normal ranges. Complete spectroscopic characterization would typically involve techniques like FT-IR, 1H-NMR, and 13C-NMR, which are not detailed in the abstract.

Q5: What is the role of SiO2 in the synthesis of bis(indolyl)methanes using isoxazole-5-carbaldehydes?

A5: SiO2 acts as a solid support and catalyst in the efficient, solvent-free synthesis of bis(indolyl)methanes from 3-substituted isoxazole-5-carbaldehydes and indole under microwave irradiation. [] The SiO2 is believed to facilitate the reaction by providing a large surface area for the reactants to interact and by absorbing microwave energy, thereby accelerating the reaction rate. This method allows for the synthesis of novel bis(indolyl)methanes containing an isoxazole ring in excellent yields. []

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